molecular formula C8H12N2O2 B2523294 5-Amino-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one CAS No. 1016512-02-9

5-Amino-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one

Cat. No.: B2523294
CAS No.: 1016512-02-9
M. Wt: 168.196
InChI Key: JREWZUYKAWPEOB-UHFFFAOYSA-N
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Description

5-Amino-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by a pyridinone ring substituted with an amino group and a methoxyethyl group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxyethylamine with a suitable pyridine derivative, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride (NaH) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

5-Amino-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one
  • 5-Amino-1-(2-ethoxyethyl)-1,2-dihydropyridin-2-one
  • 5-Amino-1-(2-propoxyethyl)-1,2-dihydropyridin-2-one

Uniqueness

5-Amino-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyethyl group enhances its solubility and reactivity compared to similar compounds with different substituents .

Properties

IUPAC Name

5-amino-1-(2-methoxyethyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-12-5-4-10-6-7(9)2-3-8(10)11/h2-3,6H,4-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREWZUYKAWPEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C=CC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016512-02-9
Record name 5-amino-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one
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